molecular formula C7H12BrNO2 B13289741 Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

Cat. No.: B13289741
M. Wt: 222.08 g/mol
InChI Key: IQBNYEBVPYGEIY-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a pyrrolidine-based heterocyclic compound featuring a bromine substituent at the 4-position and a methyl ester group at the 2-position of the five-membered ring. The methyl ester enhances lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C7H12BrNO2

Molecular Weight

222.08 g/mol

IUPAC Name

methyl 4-bromo-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12BrNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3

InChI Key

IQBNYEBVPYGEIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate typically involves the bromination of 2-methylpyrrolidine followed by esterification. One common method includes the reaction of 2-methylpyrrolidine with bromine in the presence of a suitable solvent to yield 4-bromo-2-methylpyrrolidine. This intermediate is then esterified using methanol and an acid catalyst to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Major Products

    Substitution: Products include azido, thiocyano, and amino derivatives.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound interacts with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Groups Key Applications
This compound C₈H₁₂BrNO₂ 234.05* 4-Bromo, 2-methyl Ester Pharmaceutical intermediate
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate C₁₀H₁₂BrN₃O₂ 302.13* 5-Bromo, 2-pyrrolidinyl Ester Research chemical
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate C₆H₁₁NO₃ 145.16* 4-Hydroxy, 2-methyl ester Ester, Hydroxyl Chiral synthon in drug synthesis
Methyl 4-bromo-7-chlorothieno[2,3-c]pyridine-2-carboxylate C₉H₅BrClNO₂S 306.60 4-Bromo, 7-chloro Ester Research use only
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 172.57* 2-Chloro, 6-methyl Carboxylic acid Chemical intermediate

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: Pyrrolidine (saturated) vs. pyrimidine (aromatic) vs. thienopyridine (fused aromatic system). Pyrrolidine derivatives exhibit lower ring strain compared to fused systems like thienopyridine, influencing their stability and reactivity . The aromatic pyrimidine and thienopyridine cores enable π-π stacking interactions, relevant in drug-target binding .

Substituent Effects :

  • Bromine at the 4-position (pyrrolidine) vs. 5-position (pyrimidine): Bromine’s electronegativity and size make it a versatile site for nucleophilic substitution or cross-coupling reactions .
  • Hydroxyl vs. bromine: Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing water solubility (e.g., (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate) .

Functional Group Differences :

  • Methyl esters improve membrane permeability compared to carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) .

Biological Activity

Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a bromine substituent and a carboxylate group, contributing to its unique reactivity and biological properties. The molecular formula is C8H12BrNO2, and its CAS number is 2060061-38-1.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is particularly significant in pathways related to cell proliferation and apoptosis , making it a candidate for anticancer research.

Biological Activities

1. Antimicrobial Properties:
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting its potential as an alternative treatment option in combating resistant infections.

2. Anticancer Activity:
The compound has shown promise in preclinical studies as an anticancer agent. Its mechanism involves the disruption of cellular signaling pathways that promote tumor growth and survival. Specific studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential role in cancer therapy.

3. Enzyme Inhibition:
this compound has been investigated for its capacity to inhibit certain enzymes involved in metabolic pathways. This inhibition may lead to reduced cancer cell proliferation and increased apoptosis, supporting its use in drug development aimed at enzyme inhibitors .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli . The results indicated significant inhibition zones compared to control groups, showcasing its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro tests were conducted on various cancer cell lines, including breast and prostate cancer cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer effects. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Summary of Research Findings

Biological ActivityFindingsReference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast/prostate cancer cells
Enzyme InhibitionInhibits metabolic enzymes linked to tumor growth

Q & A

Q. What are the common synthetic routes for Methyl 4-bromo-2-methylpyrrolidine-2-carboxylate?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Formation of the pyrrolidine backbone via cyclization of a linear precursor, often using proline derivatives as starting materials.
  • Step 2 : Bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or light exposure).
  • Step 3 : Methyl esterification of the carboxylate group via reaction with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Yields vary depending on reaction optimization, with purification via column chromatography or recrystallization .

Q. How is the structure of this compound confirmed?

Analytical characterization employs:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromo and methyl groups). For example, the bromine atom induces distinct deshielding in nearby protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., Br’s 79^{79}Br/81^{81}Br split).
  • Infrared (IR) Spectroscopy : Identification of ester carbonyl stretches (~1700–1750 cm1^{-1}) and C-Br bonds (~500–600 cm1^{-1}) .

Q. What are the key structural features influencing its stability?

  • Steric Effects : The 2-methyl group may hinder nucleophilic attack at the ester carbonyl.
  • Electronic Effects : The electron-withdrawing bromo substituent increases electrophilicity at the 4-position, making it reactive in cross-coupling reactions. Stability under acidic/basic conditions should be tested via reflux experiments (e.g., HCl/NaOH in aqueous/organic solvents), followed by HPLC or TLC monitoring .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions?

The C-Br bond serves as a site for palladium-catalyzed couplings (e.g., Suzuki, Heck). Key considerations:

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl/alkenyl boronic acid partners.
  • Solvent and Base : DMF or THF with K₂CO₃ or Cs₂CO₃.
  • Competing Reactivity : The ester group may require protection if sensitive to basic conditions. Comparative studies with chloro analogs show bromo derivatives react faster due to better leaving-group ability .

Q. What methodologies assess its biological activity in enzyme inhibition studies?

  • In Vitro Assays : Measure IC₅₀ values using fluorogenic substrates or colorimetric assays (e.g., for proteases or kinases).
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to active sites, leveraging the bromo group’s hydrophobic interactions.
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-chloro or 4-iodo derivatives) to evaluate halogen effects on potency .

Q. How can computational tools like SHELX aid in crystallographic analysis?

  • Structure Refinement : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and thermal parameters.
  • Twinned Data Handling : SHELXE resolves challenges in high-symmetry space groups or pseudo-merohedral twinning.
  • Validation : Use CheckCIF to identify geometric outliers or electron density mismatches .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

  • Reproducibility Checks : Repeat experiments under standardized conditions (solvent, temperature, concentration).
  • Advanced Techniques : Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., methyl 4-chloro-2-methylpyridine-3-carboxylate) to identify trends in chemical shifts .

Q. What strategies optimize regioselectivity in functionalization reactions?

  • Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic attack.
  • Protection/Deprotection : Mask the ester or pyrrolidine nitrogen during bromination to prevent side reactions.
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and time to favor desired products .

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